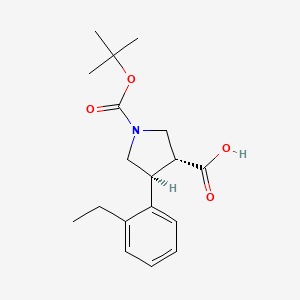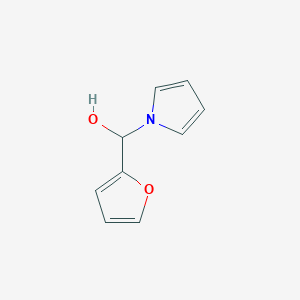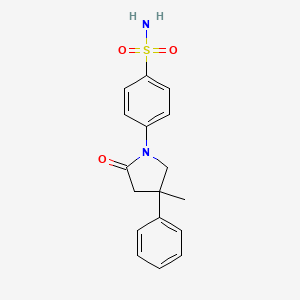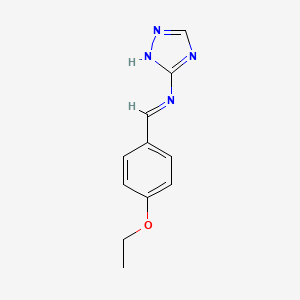![molecular formula C9H10N2 B12879227 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with R-substituted aldehydes at elevated temperatures . Another method involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Nitrosation: Formation of nitroso compounds.
Bromination and Iodination: Halogenation reactions.
Mannich Reaction: Formation of Mannich bases.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Mannich Reaction: Involves formaldehyde, a secondary amine, and an acidic catalyst.
Major Products
The major products formed from these reactions include nitro, nitroso, halogenated, and Mannich base derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For example, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be compared with other similar compounds in the pyrrolopyridine family:
1H-pyrrolo[2,3-B]pyridine: Lacks the dimethyl substitution, which may affect its biological activity and chemical reactivity.
5H-pyrrolo[2,3-B]pyrazine: Contains a pyrazine ring instead of a pyridine ring, showing different biological activities such as kinase inhibition.
1H-pyrrolo[3,4-C]pyridine: Another isomer with a different ring fusion pattern, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, which sets it apart from other related compounds.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-11(2)9-8(7)4-3-5-10-9/h3-6H,1-2H3 |
InChI Key |
VAJNGTYVVRDADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


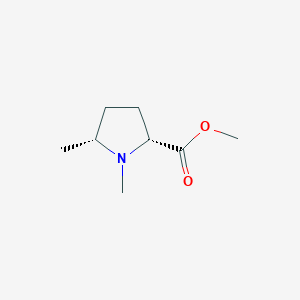
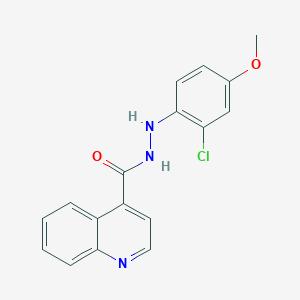
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)
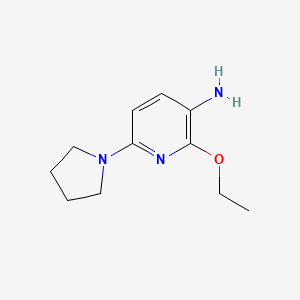
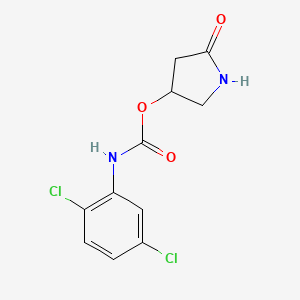
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)

